Boc-L-alanyl oxamidineacid

Catalog No.
S14184613
CAS No.
M.F
C14H20N4O6S
M. Wt
372.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-alanyl oxamidineacid

Product Name

Boc-L-alanyl oxamidineacid

IUPAC Name

2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid

Molecular Formula

C14H20N4O6S

Molecular Weight

372.40 g/mol

InChI

InChI=1S/C14H20N4O6S/c1-7(15-13(22)24-14(2,3)4)10(19)17-12-16-8(6-25-12)9(11(20)21)18-23-5/h6-7H,1-5H3,(H,15,22)(H,20,21)(H,16,17,19)

InChI Key

GGQBZAQDZRIQNC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)O)NC(=O)OC(C)(C)C

Boc-L-alanyl oxamidine acid is a synthetic molecule characterized by its unique structure, which includes a tert-butyloxycarbonyl (Boc) protecting group on the amino acid L-alanine, and an oxamidine functional group. Its chemical formula is C14H20N4O6S, and it has a molecular weight of approximately 356.40 g/mol. The compound is typically used in peptide synthesis and has potential applications in drug development due to its bioactive properties .

Typical for amino acids and oxamidine derivatives. Key reactions include:

  • Deprotection: The Boc group can be removed under acidic conditions to yield L-alanyl oxamidine acid, which can then be utilized in further reactions.
  • Coupling Reactions: The amino group of L-alanine can be activated for coupling with other amino acids or peptide chains through standard peptide bond formation techniques.
  • Oxidation and Reduction: The oxamidine moiety can undergo oxidation or reduction reactions depending on the reagents used, potentially leading to various derivatives with altered biological activity.

The biological activity of Boc-L-alanyl oxamidine acid is primarily linked to its structural components. Compounds containing oxamidine groups have been studied for their potential as enzyme inhibitors and for their antibacterial properties. Preliminary studies suggest that Boc-L-alanyl oxamidine acid may exhibit activity against certain bacterial strains and could interact with specific biological targets, although detailed studies are required to fully elucidate its pharmacological profile.

The synthesis of Boc-L-alanyl oxamidine acid typically involves several steps:

  • Protection of L-Alanine: The amino group of L-alanine is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of Oxamidine: The protected amino acid can then be reacted with appropriate reagents to form the oxamidine structure.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological testing.

Various synthetic routes may be employed depending on the desired yield and purity levels.

Boc-L-alanyl oxamidine acid has several potential applications:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and peptidomimetics.
  • Drug Development: Due to its bioactive properties, it may be explored as a lead compound in the development of new therapeutics targeting bacterial infections or other diseases.
  • Research Tool: It can be used in biochemical assays to study enzyme interactions or cellular processes.

Interaction studies involving Boc-L-alanyl oxamidine acid focus on its binding affinity to various biological targets, including enzymes and receptors. Preliminary data suggest that it may inhibit specific enzymes involved in metabolic pathways or bacterial growth. Further research using techniques like surface plasmon resonance or molecular docking simulations could provide insights into its mechanism of action.

Boc-L-alanyl oxamidine acid shares structural similarities with several other compounds that contain either amino acids or oxamidine groups. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
L-AlanineSimple amino acidFundamental building block in protein synthesis
OxamidineContains an oxamide functional groupKnown for its role as an inhibitor in various enzymes
Boc-L-lysineSimilar Boc protection on another amino acidLarger side chain may influence biological activity
Boc-L-arginineContains guanidinium groupKnown for its role in nitric oxide synthesis

Boc-L-alanyl oxamidine acid is unique due to the combination of both the Boc protection and the oxamidine functionality, which may confer distinct biological activities not observed in simpler analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

372.11035554 g/mol

Monoisotopic Mass

372.11035554 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

Explore Compound Types